molecular formula C10H8F2O2 B3261495 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid CAS No. 344287-60-1

2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B3261495
CAS No.: 344287-60-1
M. Wt: 198.17 g/mol
InChI Key: ZJTJSILEHUGFMC-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid (CAS: 344287-60-1) is a fluorinated cyclopropane derivative with the molecular formula C₁₀H₈F₂O₂ and a molecular weight of 198.17 g/mol . It features a strained cyclopropane ring substituted with two fluorine atoms at the 2-position, a phenyl group at the 3-position, and a carboxylic acid group at the 1-position. This unique structure combines the electronic effects of fluorine with the steric and aromatic properties of the phenyl group, making it relevant in medicinal chemistry and materials science. The compound is typically available at 95% purity and exists as a solid under standard conditions .

Properties

IUPAC Name

2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJSILEHUGFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a difluorocarbene source under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually maintained at low temperatures to ensure the stability of the difluorocarbene intermediate .

Industrial Production Methods: Industrial production of 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed:

    Oxidation: Formation of phenylcyclopropane-1,2-dicarboxylic acid.

    Reduction: Formation of 2,2-difluoro-3-phenylcyclopropanol.

    Substitution: Formation of 2,2-difluoro-3-phenylcyclopropane-1-cyanide.

Scientific Research Applications

2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Physical State
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid C₁₀H₈F₂O₂ 198.17 344287-60-1 95 Solid
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈F₂O₂ 198.20 1157561-73-3 95 Solid
2,2-Difluorocyclopropane-1-carboxylic acid C₄H₄F₂O₂ 122.07 107873-03-0 N/A Liquid
3-[(1Z)-2-Chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropane-1-carboxylic acid C₉H₁₀ClF₃O₂ 264.63 93982-56-0 N/A Solid

Key Observations :

  • Structural Isomerism : The positional arrangement of fluorine and phenyl groups differentiates the target compound from analogs. For example, 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid has fluorines on the phenyl ring rather than the cyclopropane, altering electronic effects .
  • Molecular Weight : Bulky substituents (e.g., trifluoropropenyl in CAS 93982-56-0) increase molecular weight, impacting solubility and reactivity .
  • Acidity: The electron-withdrawing fluorine atoms on the cyclopropane ring enhance the carboxylic acid's acidity compared to non-fluorinated analogs like cyclopropanecarboxylic acid (pKa ~4.8 vs. ~5.5) .

Biological Activity

2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid is a cyclopropane-containing compound notable for its unique structure, which includes two fluorine atoms and a phenyl group attached to the cyclopropane ring. This configuration contributes to its potential biological activities and applications in medicinal chemistry.

The compound's chemical structure allows it to undergo various reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities.

Reaction TypeExample Products
Oxidation Phenylcyclopropane-1,2-dicarboxylic acid
Reduction 2,2-Difluoro-3-phenylcyclopropanol
Substitution 2,2-Difluoro-3-phenylcyclopropane-1-cyanide

The biological activity of 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid is thought to stem from its interaction with specific molecular targets. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, facilitating interactions with hydrophobic pockets in enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, impacting various biological processes.

Biological Activity

Research indicates that 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid may possess significant antimicrobial and antiviral properties. Preliminary studies suggest that the compound can interact with various biochemical pathways, although specific targets remain under investigation.

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting enzymes linked to cancer metabolism, suggesting potential therapeutic applications in oncology.

Research Findings

Recent studies have focused on the pharmacokinetics and mode of action of 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid. These investigations aim to elucidate how this compound interacts at the molecular level:

  • Study on Enzyme Interactions : Research has demonstrated that this compound can act as a slow-dissociating inhibitor of certain enzymes with submicromolar affinity, indicating strong binding interactions that may be beneficial for drug development.
  • Therapeutic Applications : Ongoing research is exploring its utility in treating diseases where modulation of specific molecular targets is critical, particularly in cancer therapy where metabolic pathways are often altered.

Q & A

Q. What are the optimal synthetic routes for 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of fluorinated precursors with phenyl substituents. For example, analogous compounds like 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid are synthesized via condensation of fluorinated aldehydes (e.g., difluoroacetic acid derivatives) with aryl substrates, followed by reduction (e.g., sodium borohydride) and hydrolysis . Key factors include:

  • Catalyst selection : Transition metals or organocatalysts may enhance cyclopropane ring formation.
  • Temperature control : Low temperatures (~0–5°C) mitigate side reactions during fluorination.
  • Purification : Acid-base extraction or chromatography is critical due to polar carboxylic acid and fluorine groups.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is recommended:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., -CF2_2- groups at δ -110 to -120 ppm). 1H^{1}\text{H} NMR reveals cyclopropane ring protons as distinct multiplets (δ 1.5–3.0 ppm) .
  • IR : Strong C=O stretch (~1700 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M-H]^- at m/z 238.04 for C10_{10}H7_7F2_2O2_2).

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Light sensitivity : Fluorinated cyclopropanes may undergo photodegradation; store in amber vials.
  • Moisture : Hydrolysis of the cyclopropane ring is possible in aqueous media. Anhydrous conditions (e.g., desiccants) are advised .
  • Temperature : Long-term storage at -20°C minimizes thermal decomposition.

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic reactions?

The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the cyclopropane ring, making it susceptible to ring-opening reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT) show that the difluoro group lowers the LUMO energy by ~1.5 eV compared to non-fluorinated analogs, enhancing reactivity . Experimentally, this is observed in faster reaction rates with Grignard reagents or organozinc species .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Impurity profiles : Trace fluorinated byproducts (e.g., difluoroacetic acid) can skew biological assays. Use HPLC purity ≥98% .
  • Stereochemical variations : Cis/trans isomerism in the cyclopropane ring affects target binding. Single-crystal XRD or NOESY NMR clarifies stereochemistry .
  • Assay conditions : Fluorinated compounds may interact with buffer components (e.g., DMSO). Standardize solvent systems and controls .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cyclopropane hydrolases)?

Molecular docking (AutoDock, Schrödinger) and MD simulations reveal:

  • Hydrogen bonding : The carboxylic acid group interacts with catalytic residues (e.g., histidine in hydrolases).
  • Fluorine interactions : CF2_2 groups engage in hydrophobic pockets or halogen bonding, altering binding affinity.
  • Free energy calculations : Predict ΔG of binding using MM/GBSA methods, validated by enzymatic inhibition assays .

Q. What are the degradation pathways of this compound in environmental or biological systems?

Under oxidative conditions (e.g., cytochrome P450), the cyclopropane ring undergoes cleavage to form difluorinated alkenes or ketones. In aqueous environments, hydrolysis yields 3-phenyl-2,2-difluoropropanoic acid. LC-MS/MS tracks degradation products, while 18O^{18}\text{O}-labeling studies elucidate hydrolysis mechanisms .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures.
  • Analytical Validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shift calculators).
  • Biological Testing : Include fluorinated analogs (e.g., 3,3-difluoro-2-hydroxypropanoic acid) as controls to isolate fluorine-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid
Reactant of Route 2
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid

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